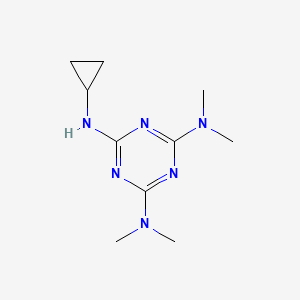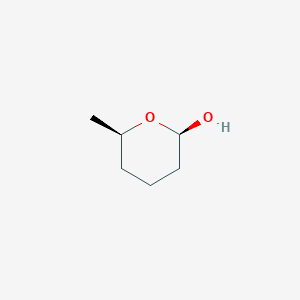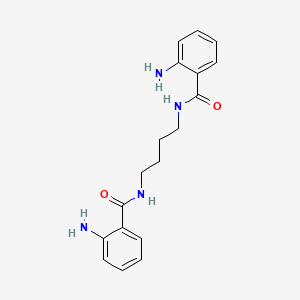
N,N'-Tetramethylenebis(2-aminobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Tetramethylenebis(2-aminobenzamide) is an organic compound with the molecular formula C18H22N4O2. It is a derivative of 2-aminobenzamide, which is known for its various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Tetramethylenebis(2-aminobenzamide) typically involves the reaction of 2-aminobenzamide with a suitable linking agent. One common method is the reaction of 2-aminobenzamide with a diamine, such as tetramethylenediamine, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of N,N’-Tetramethylenebis(2-aminobenzamide) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Tetramethylenebis(2-aminobenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives .
Wissenschaftliche Forschungsanwendungen
N,N’-Tetramethylenebis(2-aminobenzamide) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Tetramethylenebis(2-aminobenzamide) involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and cellular function. This inhibition can result in the reactivation of silenced genes and the induction of apoptosis in cancer cells . The compound’s ability to bind to zinc ions in the active site of HDACs is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzamide: A simpler derivative with similar biological activities but lower potency.
N,N’-Dimethylenebis(2-aminobenzamide): Another derivative with different linking groups, leading to variations in biological activity and chemical reactivity.
Uniqueness
N,N’-Tetramethylenebis(2-aminobenzamide) is unique due to its specific linking group, which enhances its ability to interact with molecular targets and increases its stability. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
69583-10-4 |
|---|---|
Molekularformel |
C18H22N4O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-amino-N-[4-[(2-aminobenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C18H22N4O2/c19-15-9-3-1-7-13(15)17(23)21-11-5-6-12-22-18(24)14-8-2-4-10-16(14)20/h1-4,7-10H,5-6,11-12,19-20H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
PWJSEKIRPOGWSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


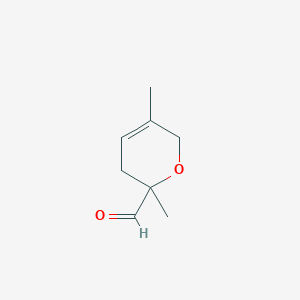
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)

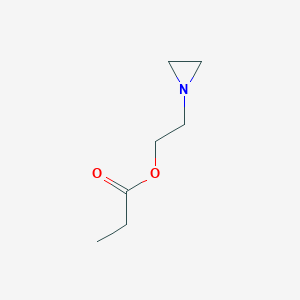
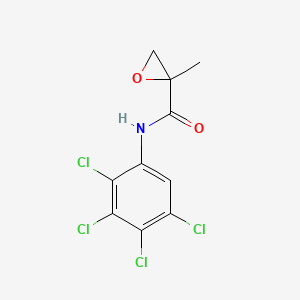
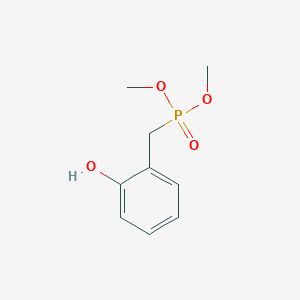
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
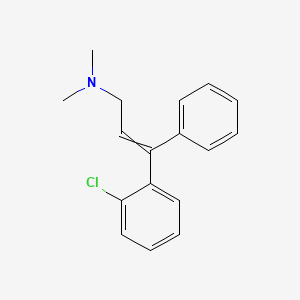
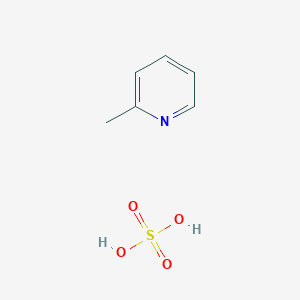
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
